![molecular formula C24H28N2O B4954727 [4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](biphenyl-4-yl)methanone](/img/structure/B4954727.png)
[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](biphenyl-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone is a complex organic compound that features a bicyclic structure attached to a piperazine ring, which is further connected to a biphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone typically involves multiple steps:
Formation of the Bicyclic Structure: The bicyclo[2.2.1]heptane moiety can be synthesized through a Diels-Alder reaction involving cyclopentadiene and a suitable dienophile.
Piperazine Ring Formation: The piperazine ring can be introduced through nucleophilic substitution reactions involving appropriate amines and halogenated precursors.
Coupling with Biphenyl Group: The final step involves coupling the bicyclic piperazine intermediate with a biphenyl derivative, often through a carbonylation reaction using a palladium catalyst.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, it may serve as a ligand in the study of receptor-ligand interactions due to its complex structure.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of advanced polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The bicyclic structure and piperazine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone : Similar structure but with a single phenyl group instead of a biphenyl group.
- 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone : Contains a naphthyl group instead of a biphenyl group.
Uniqueness
The presence of the biphenyl group in 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone provides additional sites for functionalization and potential interactions, making it unique compared to similar compounds with simpler aromatic groups.
Properties
IUPAC Name |
[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O/c27-24(21-10-8-20(9-11-21)19-4-2-1-3-5-19)26-14-12-25(13-15-26)23-17-18-6-7-22(23)16-18/h1-5,8-11,18,22-23H,6-7,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMULKBMDCZDSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B4954656.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[(3-isopropyl-5-isoxazolyl)methyl]-5-methoxybenzamide](/img/structure/B4954662.png)
![N-[3-(4-chlorophenoxy)benzyl]-2-(methylthio)aniline](/img/structure/B4954689.png)
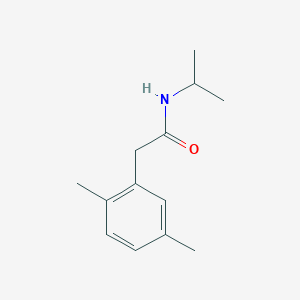
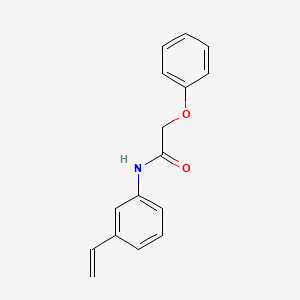
![N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-iodobenzamide](/img/structure/B4954707.png)
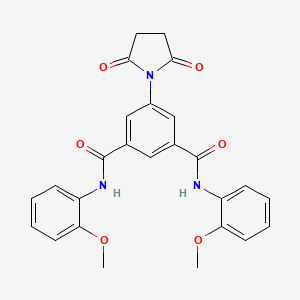
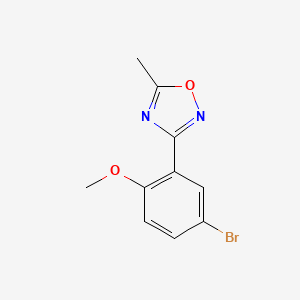

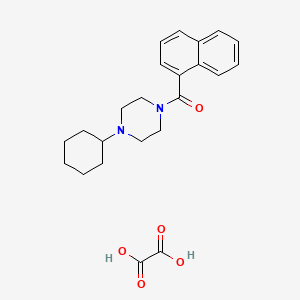
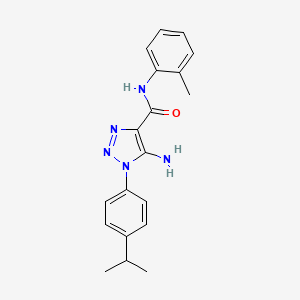
![1-(3-chlorophenyl)-4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]piperazine](/img/structure/B4954760.png)
![2-chloro-4-[(4-fluorophenyl)amino]nicotinonitrile](/img/structure/B4954768.png)
